molecular formula C21H20N4O2S B12478718 S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate

S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate

Cat. No.: B12478718
M. Wt: 392.5 g/mol
InChI Key: NXKJILVUECZJJP-UHFFFAOYSA-N
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Description

S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dihydropyrimidine moiety with a dihydroquinoline scaffold, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with urea to form the dihydropyrimidine core, followed by cyclization with 3,4-dihydroquinoline-1(2H)-carbothioate under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrimidine and dihydroquinoline moieties, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific biological applications.

Medicine: The compound’s potential pharmacological activity makes it a candidate for drug development. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, such as catalysts, dyes, and polymers. Its unique chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

  • S-[6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate
  • S-[6-amino-1-(2-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate
  • S-[6-amino-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate

Uniqueness: The uniqueness of S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate lies in its specific substitution pattern and the resulting electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

S-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl] 3,4-dihydro-2H-quinoline-1-carbothioate

InChI

InChI=1S/C21H20N4O2S/c1-14-6-4-9-16(12-14)25-18(22)13-19(26)23-20(25)28-21(27)24-11-5-8-15-7-2-3-10-17(15)24/h2-4,6-7,9-10,12-13H,5,8,11,22H2,1H3

InChI Key

NXKJILVUECZJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SC(=O)N3CCCC4=CC=CC=C43)N

Origin of Product

United States

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